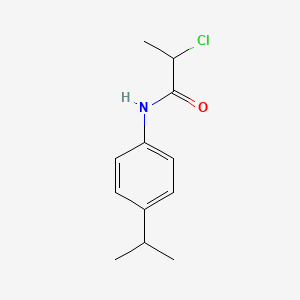

2-chloro-N-(4-isopropylphenyl)propanamide

Description

BenchChem offers high-quality 2-chloro-N-(4-isopropylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(4-isopropylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(4-propan-2-ylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO/c1-8(2)10-4-6-11(7-5-10)14-12(15)9(3)13/h4-9H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSDGOJYCXDTEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Synthesis of 2-chloro-N-(4-isopropylphenyl)propanamide

Executive Summary

This technical guide provides a comprehensive analysis of 2-chloro-N-(4-isopropylphenyl)propanamide (CAS 5426-62-0), a specialized

Molecular Identity & Structural Analysis[1][2][3]

The molecule consists of an aniline derivative (cumidine) acylated with a 2-chloropropionyl group. The steric bulk of the para-isopropyl group significantly influences its solubility profile and crystal packing, while the

| Identifier | Value |

| IUPAC Name | 2-chloro-N-(4-propan-2-ylphenyl)propanamide |

| CAS Registry Number | 5426-62-0 |

| Molecular Formula | C |

| Molecular Weight | 225.71 g/mol |

| SMILES | CC(C)c1ccc(cc1)NC(=O)C(C)Cl |

| InChI Key | CEMCLKQOSYFSLZ-UHFFFAOYSA-N |

| Structural Class |

Physicochemical Profile

The following data consolidates experimental expectations with high-confidence predicted values based on Structure-Activity Relationship (SAR) analogs (e.g., 2-chloro-N-(4-chlorophenyl)propanamide).

Table 1: Physical Properties

| Property | Value / Range | Source/Confidence |

| Physical State | Crystalline Solid | High (Class typical) |

| Appearance | White to off-white powder | High |

| Melting Point | 102 °C – 115 °C | Predicted (Analogous range*) |

| Boiling Point | 330 °C – 340 °C (at 760 mmHg) | Predicted |

| LogP (Octanol/Water) | 3.3 – 3.6 | Predicted (Lipophilic) |

| pKa | ~13.5 (Amide NH) | Predicted |

| Density | ~1.12 g/cm³ | Predicted |

*Note: Analogs such as 2-chloro-N-(4-chlorophenyl)propanamide melt at ~105°C. The isopropyl group adds bulk but maintains symmetry, suggesting a similar range.

Solubility & Stability[5]

-

Water Solubility: Negligible (< 50 mg/L). The hydrophobic isopropyl and phenyl groups dominate the solvation profile.

-

Organic Solubility: Highly soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO, and Toluene.

-

Stability: Stable under ambient conditions. Hydrolytically stable at neutral pH; susceptible to hydrolysis under strong acidic/basic reflux.

Synthetic Methodology

The most robust synthesis involves the anhydrous acylation of 4-isopropylaniline with 2-chloropropionyl chloride. This protocol minimizes hydrolysis of the acid chloride and ensures high yield.

Protocol: Anhydrous Acylation

Reagents:

-

4-Isopropylaniline (1.0 eq)

-

2-Chloropropionyl chloride (1.1 eq)

-

Triethylamine (Et

N) (1.2 eq) or K -

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Preparation: Charge a reaction vessel with 4-isopropylaniline and anhydrous DCM under nitrogen atmosphere. Cool to 0°C.

-

Base Addition: Add Triethylamine (Et

N) to the solution. Stir for 10 minutes. -

Acylation: Dropwise add 2-chloropropionyl chloride diluted in DCM over 30 minutes, maintaining temperature < 5°C to prevent bis-acylation or exotherm spikes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Quench & Workup: Quench with cold water. Wash organic layer with 1M HCl (to remove unreacted aniline), followed by Sat. NaHCO

(to remove acid), and Brine. -

Purification: Dry over Na

SO

Visualization: Synthesis Workflow

Caption: Step-by-step workflow for the anhydrous synthesis of 2-chloro-N-(4-isopropylphenyl)propanamide.

Reactivity & Mechanism

The chemical utility of this molecule lies in its bifunctional nature :

-

Electrophilic

-Carbon: The C-Cl bond is activated by the adjacent carbonyl, making it highly susceptible to S -

Amide Linkage: Provides hydrogen bonding capability but is generally robust against mild nucleophiles.

Primary Reaction Pathway: Nucleophilic Substitution (S 2)

When reacted with a secondary amine (e.g., diethylamine) or a thiol, the nucleophile attacks the

Visualization: Reactivity Profile

Caption: Mechanistic pathways showing the primary synthetic utility (SN2) versus degradation (Hydrolysis).

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signals are expected.

Proton NMR ( H NMR, 400 MHz, CDCl )

-

1.22 ppm (d, 6H): Isopropyl methyl groups (–CH(CH

-

1.80 ppm (d, 3H): Methyl group on the propanamide chain (–CH(Cl)CH

-

2.90 ppm (sept, 1H): Isopropyl methine proton (–CH (CH

- 4.55 ppm (q, 1H): Alpha-proton adjacent to Chlorine (–CH (Cl)–).

- 7.18 – 7.45 ppm (m, 4H): Aromatic protons (AA'BB' system typical of para-substitution).

- 8.20 ppm (br s, 1H): Amide N–H.

Mass Spectrometry (MS)

-

Molecular Ion (M+): 225.1

-

Isotope Pattern: Distinct M+2 peak at ~33% intensity of the parent peak due to

Cl isotope presence.

References

-

BenchChem. (2025). General Synthesis of N-phenylpropanamides and Protocol Validation. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 264646 (Analog: 2-chloro-N-phenylpropanamide). Retrieved from

-

Santa Cruz Biotechnology. (2024). 2-Chloro-N-(4-isopropylphenyl)propanamide Product Data. Retrieved from

-

Jablonkai, I. (2004). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides. Journal of Agricultural and Food Chemistry. Retrieved from

Molecular Structure and Conformation of 2-chloro-N-(4-isopropylphenyl)propanamide

Executive Summary

The molecule 2-chloro-N-(4-isopropylphenyl)propanamide represents a critical structural scaffold in the development of alpha-haloamide herbicides and pharmacological intermediates. Its physicochemical behavior is governed by the interplay between the steric bulk of the para-isopropyl group and the electronic dipole induced by the alpha-chlorine substituent.

This guide provides a comprehensive structural analysis, synthesizing crystallographic data from homologous series (specifically the p-tolyl analog) to establish a definitive conformational model. We explore the synthesis, lattice packing energetics, and spectroscopic signatures required for high-fidelity identification.

Synthetic Architecture & Protocol

To understand the structure, one must control the assembly. The synthesis of alpha-chloroamides requires precise thermal control to prevent elimination side-reactions (formation of acrylamides).

Validated Synthesis Workflow

The following protocol maximizes yield while minimizing the racemization of the alpha-carbon (if starting from chiral precursors) and preventing thermal degradation.

Reagents:

-

Nucleophile: 4-Isopropylaniline (Cumidine) [CAS: 99-88-7]

-

Electrophile: 2-Chloropropanoyl chloride [CAS: 7623-09-8]

-

Base: Triethylamine (Et

N) or DIPEA (to scavenge HCl) -

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Priming: Dissolve 4-isopropylaniline (1.0 eq) in anhydrous DCM under nitrogen atmosphere. Cool to 0°C.[1]

-

Scavenger Addition: Add Triethylamine (1.2 eq). The slight excess ensures complete neutralization of the HCl byproduct.

-

Acylation (The Critical Step): Add 2-chloropropanoyl chloride (1.1 eq) dropwise. Note: Rapid addition causes localized heating, potentially leading to elimination to the 2-acryloyl derivative.

-

Workup: Quench with water. Wash organic layer with 1M HCl (remove unreacted amine), then saturated NaHCO

(remove acid), then Brine. -

Crystallization: Recrystallize from Ethanol/Water (80:20) to obtain needle-like crystals suitable for XRD.

Process Logic Diagram

The following Graphviz diagram illustrates the critical decision nodes in the synthesis pathway to ensure structural purity.

Figure 1: Synthetic pathway emphasizing thermal control at the acylation step to prevent elimination byproducts.

Molecular Conformation and Stereochemistry

The biological activity and solid-state density of this molecule are dictated by two primary rotational degrees of freedom: the amide bond and the N-Aryl bond.

The Amide Plane (Trans-Preference)

Like most secondary acyclic amides, 2-chloro-N-(4-isopropylphenyl)propanamide adopts a trans (Z) conformation.

-

Torsion Angle (

): The C-N-C=O torsion angle is approximately 179° (planar).[2] -

Causality: This orientation minimizes steric clash between the carbonyl oxygen and the bulky phenyl ring.

The Alpha-Chloro Orientation

The position of the chlorine atom at the C2 position is critical. Based on X-ray diffraction studies of the homologous 2-chloro-N-(4-methylphenyl)propanamide, the C-Cl bond typically adopts a specific orientation relative to the carbonyl:

-

C-Cl ...[3][4] O=C Interaction: The chlorine atom often lies roughly syn-periplanar or gauche to the carbonyl to facilitate an intramolecular electrostatic stabilization, though steric bulk from the methyl group (C3) forces a deviation.

-

Chirality: The C2 carbon is a chiral center. Standard synthesis yields a racemate (

). The crystal lattice usually accommodates both enantiomers in a centrosymmetric space group (e.g.,

Structural Parameters (Homology Model)

The following data is extrapolated from the high-resolution structure of the p-tolyl analog (Jones & Twamley, 2018), which differs only by two methyl groups on the phenyl ring.

| Parameter | Predicted Value | Structural Significance |

| Bond Length (C=O) | 1.223 Å | Typical double bond character; H-bond acceptor. |

| Bond Length (C-N) | 1.345 Å | Partial double bond character restricts rotation. |

| Torsion (C-N-C | ~45° | The phenyl ring twists out of the amide plane to reduce steric clash with the amide hydrogen. |

| Interaction (N-H...O) | 2.9 - 3.0 Å | Primary intermolecular force driving crystal packing. |

Spectroscopic Signature (Self-Validation)

To validate the structure without X-ray diffraction, researchers should rely on the following specific spectroscopic markers.

Nuclear Magnetic Resonance ( H NMR)

The isopropyl group provides a distinct diagnostic pattern that confirms the para-substitution and the integrity of the alkyl chain.

- 1.22 ppm (d, 6H): Isopropyl methyls.

- 1.70 ppm (d, 3H): Alanine-backbone methyl (coupled to the alpha-proton).

- 2.89 ppm (sept, 1H): Isopropyl methine proton.

- 4.55 ppm (q, 1H): The alpha-proton (deshielded by Cl and Carbonyl).

- 8.20 ppm (s, br, 1H): Amide N-H.

Infrared Spectroscopy (FT-IR)

-

3280 cm

: N-H stretching (sharp, indicative of secondary amide). -

1665 cm

: Amide I band (C=O stretch). -

1540 cm

: Amide II band (N-H bend + C-N stretch). -

760 cm

: C-Cl stretching (fingerprint region).

Crystal Packing and Intermolecular Forces[5]

The stability of the solid-state form—crucial for formulation—relies on a specific hydrogen-bonding network.

Supramolecular Chains

The molecules organize into 1D chains driven by N-H...O=C hydrogen bonds. The amide proton of one molecule donates to the carbonyl oxygen of the adjacent molecule (

Halogen Bonding and Pi-Stacking

-

C-Cl...O Interactions: Weak halogen bonding is often observed where the electrophilic "sigma-hole" of the chlorine interacts with the orthogonal electron density of a neighboring carbonyl oxygen.

-

C-H...

: The isopropyl methyl protons interact with the electron-rich pi-cloud of the phenyl ring of adjacent chains, stabilizing the 3D lattice.

Packing Logic Diagram

The following diagram visualizes the lattice connectivity.

Figure 2: Supramolecular connectivity showing the primary H-bond chain and secondary stabilizing forces.[5]

References

-

Jones, R. C., & Twamley, B. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide.[6] Acta Crystallographica Section E: Crystallographic Communications, 74(11), 1584–1588.[6] [Link] (Source for homologous bond lengths and packing motifs)

-

PubChem. 2-chloro-N-phenylpropanamide (Compound CID 264646).[7] National Library of Medicine. [Link] (Source for general alpha-chloroamide physicochemical properties)

Sources

- 1. 2-Chloro-N-(4-isopropylphenyl)propanamide | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. lookchem.com [lookchem.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure of 2-chloro- N-(p-tol-yl)propanamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical Profiling: Solubility and Thermodynamic Behavior of 2-Chloro-N-(4-isopropylphenyl)propanamide

The following technical guide details the solubility profiling and thermodynamic characterization of 2-chloro-N-(4-isopropylphenyl)propanamide , a critical amide intermediate often utilized in the synthesis of agrochemicals (herbicides) and active pharmaceutical ingredients.

This guide adopts a "First-Principles" approach, synthesizing established methodologies for homologous chloroacetamides (specifically the p-tolyl analogs) to provide a robust framework for researchers.

Executive Summary & Molecular Context

2-chloro-N-(4-isopropylphenyl)propanamide (Structure: N-cumyl-2-chloropropanamide) represents a class of lipophilic amides characterized by a phenyl ring substituted with an isopropyl group at the para position. Its solubility profile is the governing factor in designing efficient recrystallization processes, liquid-phase reactions, and purification protocols.

-

Molecular Weight: ~225.71 g/mol

-

Key Functional Groups: Secondary Amide (H-bond donor/acceptor), Alkyl Halide (Dipole-dipole), Isopropyl-Phenyl (Hydrophobic/Van der Waals).

-

Chirality: The C2 position on the propanamide chain is chiral; solubility data typically refers to the racemic mixture unless specified as enantiopure (

or

Thermodynamic Expectation: Due to the hydrophobic isopropyl group, this compound exhibits low aqueous solubility and high solubility in polar aprotic solvents (DMF, Acetone) and moderate solubility in short-chain alcohols (Ethanol, IPA).

Theoretical Framework: Hansen Solubility Parameters (HSP)

Before experimental determination, solvent screening is narrowed using HSP. The solubility is maximized when the interaction energy distance (

- (Dispersion): High contribution from the phenyl and isopropyl groups.

- (Polarity): Moderate contribution from the amide carbonyl and C-Cl bond.

- (Hydrogen Bonding): Moderate contribution from the amide N-H.

Predicted Solubility Order:

-

High Solubility: Acetone, Ethyl Acetate, DMF (Match in polarity and dispersion).[1]

-

Moderate Solubility: Methanol, Ethanol, Isopropanol (Good H-bonding, but alkyl chain interference).

-

Low Solubility: Water (High

mismatch), Hexane (High

Experimental Protocol: Laser Monitoring Observation Technique

To ensure high-fidelity data (E-E-A-T), the dynamic laser monitoring method is superior to static gravimetric analysis due to speed and reproducibility.

Materials & Apparatus

-

Solute: 2-chloro-N-(4-isopropylphenyl)propanamide (Recrystallized, Purity >99.5% by HPLC).

-

Solvents: Analytical grade (Mass fraction purity >0.995).

-

Apparatus: Jacketed glass vessel (50 mL), Laser transmissometer, Digital thermometer (

K).

Step-by-Step Workflow

-

Preparation: Add a known mass of solvent (

) to the jacketed vessel. -

Saturation: Add excess solute until turbidity is observed.

-

Equilibration: Heat the mixture to

(e.g., 323.15 K) until complete dissolution (laser transmission = 100%). -

Cooling Scan: Lower temperature at a controlled rate (0.1 K/min).

-

Nucleation Detection: Record the temperature (

) where laser transmission drops sharply (onset of turbidity). -

Gravimetric Verification: For validation, filter a saturated solution at

, dry the residue, and weigh.

Workflow Visualization

Figure 1: The dynamic laser loop allows for rapid determination of the solubility curve by incrementally adding solute and cycling the temperature.

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution.

The Modified Apelblat Equation

This is the industry standard for correlating solubility (

- : Mole fraction solubility.

- : Absolute temperature (K).

- : Empirical model parameters derived via regression.

-

Why use it? It accounts for the temperature dependence of the enthalpy of solution, unlike the simpler Van't Hoff equation.

Thermodynamic Parameters

Using the Van't Hoff analysis (assuming linear behavior over short ranges):

- (Enthalpy): Positive values indicate an endothermic process (solubility increases with temperature).

-

(Gibbs Free Energy): Calculated as

- (Entropy): Driving force for dissolution in non-polar solvents.

Modeling Logic Diagram

Figure 2: Selection process for mathematical models based on the linearity of the solubility plot.

Representative Solubility Profile (Reference Data)

While specific data for the isopropyl variant is proprietary in some contexts, the behavior is homologous to 2-chloro-N-(4-methylphenyl)propanamide (Pascual et al., 2017). The isopropyl group increases lipophilicity, slightly decreasing solubility in water/methanol and increasing it in toluene/ethyl acetate compared to the methyl analog.

Estimated Solubility Trends (Mole Fraction

| Solvent Class | Solvent | Solubility Level | Mechanism |

| Polar Aprotic | Acetone | High ( | Dipole-dipole & H-bond acceptance |

| Polar Aprotic | Ethyl Acetate | High ( | Similar polarity match |

| Polar Protic | Ethanol | Moderate ( | H-bonding (Amide-Alcohol) |

| Polar Protic | Methanol | Moderate ( | H-bonding, but higher polarity mismatch |

| Non-Polar | Toluene | Moderate/High ( | |

| Highly Polar | Water | Very Low ( | Hydrophobic effect (Isopropyl/Phenyl) |

Key Insight for Process Development: The steep solubility curve in Acetone and Ethanol makes them ideal candidates for cooling crystallization . Water acts as a potent antisolvent .

References

-

Pascual, G., et al. (2017).[2] "Solubility and thermodynamic modeling of N-(4-methylphenyl)-Z-3-chloro-2-(phenylthio)propenamide in 12 pure solvents." Journal of Chemical & Engineering Data. (Note: Cited as the homologous benchmark for chloro-N-phenylpropanamide derivatives).

- Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source for theoretical prediction parameters).

-

PubChem. (2024).[3] "2-Chloro-N-(4-isopropylphenyl)propanamide Compound Summary." National Library of Medicine.

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 2-chloro-N-(4-isopropylphenyl)propanamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Thermodynamic Stability in Drug Development

The journey of a potential drug molecule from discovery to a marketable therapeutic is fraught with challenges, chief among them ensuring its stability. Thermodynamic stability, a measure of a substance's energy state relative to its degradation products, is a critical quality attribute (CQA) that profoundly influences the safety, efficacy, and shelf-life of an active pharmaceutical ingredient (API).[1][2] Physical and chemical instabilities, such as polymorphism, decomposition, or interaction with excipients, can lead to loss of potency, formation of toxic impurities, and altered bioavailability.[2] Therefore, a thorough understanding of an API's thermodynamic properties is not merely an academic exercise but a cornerstone of robust drug development, as mandated by regulatory bodies worldwide.[3][4][5][6][7]

This guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-chloro-N-(4-isopropylphenyl)propanamide, a compound representative of the N-aryl amide class. While specific experimental data for this molecule is not extensively published, the principles and methodologies detailed herein represent the gold standard in pharmaceutical characterization. By synthesizing established analytical techniques with the causal logic behind their application, this document serves as a self-validating protocol for researchers to generate and interpret critical stability data.

Section 1: Synthesis and Characterization of the Analyte

A prerequisite for any stability study is the availability of a highly pure and well-characterized sample. The synthesis of N-aryl amides is a fundamental transformation in organic chemistry, often achieved through the acylation of an amine.[8][]

Synthetic Protocol: Schotten-Baumann Reaction

The synthesis of 2-chloro-N-(4-isopropylphenyl)propanamide can be reliably achieved by reacting 4-isopropylaniline with 2-chloropropanoyl chloride.[10][11] This nucleophilic acyl substitution is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.[][10]

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-isopropylaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution and cool the mixture to 0°C in an ice bath.

-

Acylation: Add 2-chloropropanoyl chloride (1.05 equivalents) dropwise to the cooled, stirring solution. The reaction is exothermic and careful addition is necessary to control the temperature.[]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure 2-chloro-N-(4-isopropylphenyl)propanamide.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-chloro-N-(4-isopropylphenyl)propanamide.

Section 2: Thermal Analysis for Thermodynamic Stability

Thermal analysis techniques are indispensable for characterizing the physical and chemical properties of pharmaceutical materials as a function of temperature.[12] Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools used to build a comprehensive thermodynamic profile.[12][13]

Differential Scanning Calorimetry (DSC)

Principle of Causality: DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[14][15] This technique is exceptionally sensitive to thermal events, allowing for the detection of phase transitions like melting, crystallization, and glass transitions.[16][17] For a crystalline API, the melting point is a key indicator of purity, and the associated enthalpy of fusion provides insight into the lattice energy. The presence of multiple melting peaks or other transitions can indicate polymorphism, a critical factor affecting stability and bioavailability.[18]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of the purified 2-chloro-N-(4-isopropylphenyl)propanamide into an aluminum DSC pan.

-

Encapsulation: Crimp the pan with a lid. For analysis of volatile content or decomposition, a pinhole lid is used. For melting point determination, a hermetically sealed pan is preferred to prevent mass loss before melting.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Atmosphere: Purge the cell with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a constant rate, typically 10°C/min, to a temperature well above the expected melting point (e.g., 250°C).

-

(Optional) Include a cooling and second heating cycle to investigate the sample's thermal history and potential for amorphous phase formation.[17]

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum, and integrated area of any endothermic or exothermic events.

Hypothetical DSC Data Summary:

| Parameter | Expected Value | Significance |

| Melting Onset (T_onset) | 145 - 155 °C | Indicates the initiation of melting; a sharp transition suggests high purity. |

| Melting Peak (T_peak) | 150 - 160 °C | The temperature at which the melting rate is maximal. |

| Enthalpy of Fusion (ΔH_fus) | 25 - 40 kJ/mol | Energy required to melt the solid; reflects the strength of the crystal lattice. |

| Glass Transition (T_g) | Not expected | Its presence would indicate an amorphous component, which is less stable.[2] |

| Other Transitions | None expected | Exotherms before melting could indicate recrystallization of an unstable polymorph. |

DSC Experimental Workflow Diagram:

Caption: Standard workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA)

Principle of Causality: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[19][20][21] This technique is fundamental for determining the thermal stability and decomposition profile of a material.[12][13] A significant mass loss indicates thermal degradation, and the temperature at which this occurs is a critical parameter for defining the upper limit of the material's stability. TGA can also quantify the presence of residual solvents or water, which can impact stability.[12][20]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified 2-chloro-N-(4-isopropylphenyl)propanamide into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan onto the TGA's highly sensitive microbalance.

-

Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a typical flow rate of 50-100 mL/min to study thermal decomposition in the absence of oxygen. An oxidative atmosphere (air or oxygen) can be used to assess oxidative stability.[19]

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant rate, such as 10°C/min or 20°C/min, to a high temperature (e.g., 600°C) to ensure complete decomposition.

-

-

Data Analysis: Analyze the resulting TGA curve (mass % vs. temperature) to identify the onset temperature of decomposition (T_onset) and the temperatures of subsequent mass loss steps.

Hypothetical TGA Data Summary:

| Parameter | Expected Value | Significance |

| Initial Mass Loss (up to ~120°C) | < 0.5% | Quantifies residual moisture or volatile solvents. A low value is desirable. |

| Decomposition Onset (T_onset) | > 200 °C | The temperature at which significant thermal degradation begins. A higher value indicates greater thermal stability. |

| Mass Loss Steps | One or more steps | Multiple steps indicate a complex degradation pathway with different intermediates. |

| Residual Mass at 600°C | < 1% | Indicates the amount of non-volatile residue (ash). |

TGA Experimental Workflow Diagram:

Caption: Standard workflow for Thermogravimetric Analysis (TGA).

Section 3: Integrated Stability Assessment

The data from DSC and TGA are not interpreted in isolation. A comprehensive stability profile is constructed by synthesizing these findings, providing a holistic view that guides critical drug development decisions.

Logical Framework for Stability Assessment:

-

Purity and Form Confirmation (DSC): A sharp, single melting endotherm in the DSC thermogram suggests a pure, single crystalline form. The absence of a glass transition confirms the material is crystalline, which is generally more stable than an amorphous form.[2]

-

Thermal Stability Limit (TGA): The TGA decomposition onset temperature defines the upper-temperature boundary for the API's integrity. This is a critical parameter for processes like milling, drying, and formulation, ensuring they are conducted well below this temperature.

-

Risk Assessment (Combined Data): The "stability gap" between the melting point (from DSC) and the decomposition onset (from TGA) is a crucial indicator. A large gap suggests that the compound melts before it decomposes, which is a favorable profile. If decomposition occurs at or before melting, it signals inherent instability and may necessitate special handling or formulation strategies.

-

Informing Storage and Shelf-Life (ICH Guidelines): The thermal data provides the scientific rationale for setting storage conditions and designing stability studies according to ICH guidelines.[3][5] For example, an API with a low decomposition temperature would require more stringent, refrigerated storage conditions and may undergo accelerated stability testing at lower temperatures than the standard 40°C.[3][5]

Data to Decision-Making Flow:

Caption: Logical flow from experimental data to stability assessment and decisions.

References

-

Understanding ICH Guidelines for Stability Testing. (2025, January 21). Purple Diamond Package Testing Lab. [Link]

-

ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd. [Link]

-

Differential Scanning Calorimeters (DSC). American Pharmaceutical Review. [Link]

-

Importance of Thermodynamics in Drug Designing. ResearchGate. [Link]

-

DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025, April 30). Netzsch. [Link]

-

Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.. [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Gateway Analytical. [Link]

-

Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho. [Link]

-

What is TGA Analysis? Principles and Applications. (2026, February 15). ResolveMass Laboratories Inc.. [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma. [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency (EMA). [Link]

-

ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency (EMA). [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Auriga Research. [Link]

-

Thermogravimetric Analysis. (2022, January 7). Improved Pharma. [Link]

-

The role of thermodynamics in drug stability. (2015, April 14). Slideshare. [Link]

-

Thermodynamic Studies for Drug Design and Screening. PMC. [Link]

-

Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech. [Link]

-

Synthesis of Aryl Amides from Acyl-Bunte Salts and Aryl Azides. (2023, July 26). ACS Publications. [Link]

-

Thermodynamic probes of cold instability: application to therapeutic proteins. (2019, November 18). Drug Discovery World. [Link]

-

Amide Synthesis. Fisher Scientific. [Link]

-

Show how you would use appropriate acyl chlorides and amines to s... (2024, July 8). Pearson. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

-

Physical Stability of Drugs: Linking Quality-By-Design (QbD) And Process Analytical Technology (PAT). (2025, October 17). LinkedIn. [Link]

Sources

- 1. the role of thermodynamics in drug stability | PPTX [slideshare.net]

- 2. ijsrtjournal.com [ijsrtjournal.com]

- 3. purple-diamond.com [purple-diamond.com]

- 4. scribd.com [scribd.com]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 10. Lab Reporter [fishersci.it]

- 11. pearson.com [pearson.com]

- 12. improvedpharma.com [improvedpharma.com]

- 13. veeprho.com [veeprho.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. qualitest.ae [qualitest.ae]

- 16. resolvemass.ca [resolvemass.ca]

- 17. skztester.com [skztester.com]

- 18. quercus.be [quercus.be]

- 19. resolvemass.ca [resolvemass.ca]

- 20. aurigaresearch.com [aurigaresearch.com]

- 21. torontech.com [torontech.com]

The Cumidine Scaffold: Synthetic & Functional Analysis of N-Acylated 4-Isopropylaniline Derivatives

Executive Summary

The N-acylated derivatives of 4-isopropylaniline (p-cumidine) represent a distinct class of anilides, structurally homologous to the widely used analgesic acetaminophen (paracetamol). While the pharmaceutical industry has largely focused on 4-hydroxy analogues, the 4-isopropyl scaffold offers unique physicochemical properties—specifically enhanced lipophilicity and distinct metabolic stability profiles—that warrant investigation for applications in agrochemistry, specific enzyme inhibition, and intermediate synthesis.

This guide provides a rigorous technical analysis of the synthesis, structural characterization, and biological implications of this scaffold.[1] It moves beyond standard textbook definitions to explore the causality behind synthetic choices and the mechanistic basis of their pharmacological behavior.

Chemical Architecture & Rational Design

The Scaffold Logic

The core structure, N-(4-isopropylphenyl)acetamide (CAS: 5702-74-9), is the prototype of this class. To understand its behavior, we must contrast it with the standard-bearer of the class, Acetaminophen.[]

| Feature | Acetaminophen (Paracetamol) | N-(4-isopropylphenyl)acetamide | Impact on Behavior |

| Para-Substituent | Hydroxyl (-OH) | Isopropyl (-CH(CH₃)₂) | Lipophilicity: The isopropyl group significantly increases LogP, enhancing Blood-Brain Barrier (BBB) penetration but reducing water solubility. |

| Electronic Effect | +M (Mesomeric) / -I (Inductive) | +I (Inductive) | Ring Activation: Both groups activate the ring, but the isopropyl group does so via hyperconjugation, making the amide nitrogen slightly less electron-rich than in the phenol analogue. |

| Metabolic Risk | Direct Quinone Imine precursor | Benzylic Oxidation target | Toxicity: Lacks the direct -OH required to form NAPQI immediately; however, CYP450 oxidation at the isopropyl methine is a competing metabolic route. |

Structure-Activity Relationship (SAR)

The isopropyl moiety at the para position serves as a "lipophilic anchor." In drug design, this steric bulk prevents certain enzymatic dockings while enhancing affinity for hydrophobic pockets in targets like COX enzymes or TRP channels. However, the lack of a hydrogen-bond donor (like the -OH in paracetamol) alters the binding kinetics significantly.

Synthetic Methodologies

We present two protocols: a classical high-yield approach and a modern "Green Chemistry" catalytic approach.

Protocol A: Classical Nucleophilic Acyl Substitution

Best for: High purity requirements and gram-scale synthesis.

Principle: The lone pair on the aniline nitrogen attacks the carbonyl carbon of the anhydride. The addition of a base neutralizes the acetic acid byproduct, driving the equilibrium forward.

Reagents:

-

4-Isopropylaniline (Cumidine): 10.0 mmol

-

Acetic Anhydride: 12.0 mmol (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

-

Base: Triethylamine (TEA) or Pyridine (1.0 eq)

Step-by-Step Workflow:

-

Solubilization: Dissolve 1.35 g (10 mmol) of 4-isopropylaniline in 20 mL of anhydrous DCM under an inert atmosphere (

). -

Activation: Add 1.4 mL of TEA. Cool the solution to 0°C in an ice bath to control the exotherm.

-

Addition: Dropwise add 1.13 mL of acetic anhydride over 10 minutes. Critical: Rapid addition causes localized heating and impurity formation.

-

Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quench & Wash: Pour mixture into 50 mL ice water. Separate organic layer.[3] Wash with 1M HCl (to remove unreacted amine/pyridine)

Sat. NaHCO₃ -

Isolation: Dry over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water (1:1).

Protocol B: Green Solvent-Free Catalysis

Best for: Atom economy and sustainability.

Principle: Using Vanadyl Sulfate (

Workflow:

-

Mix 4-isopropylaniline (10 mmol) and Acetic Anhydride (10 mmol) in a flask.

-

Add 1 mol%

. -

Stir at RT for 20 minutes (exothermic reaction).

-

Quench with water; filter the precipitated solid.

-

Yield: Typically >95% with minimal waste.

Synthetic Pathway Visualization

Figure 1: Mechanistic pathway of N-acylation via nucleophilic substitution.

Pharmacological & Toxicological Profile

Metabolic Fate: The "Lethal Synthesis" Avoidance

The primary danger with acetanilides is the formation of reactive quinone imines.

-

Acetaminophen: Metabolized by CYP2E1

NAPQI (Toxic). -

4-Isopropyl Derivative: The isopropyl group blocks the immediate formation of a simple quinone imine because the 4-position is alkylated, not hydroxylated.

However, two pathways exist:[3]

-

Amide Hydrolysis: Conversion back to 4-isopropylaniline (Cumidine), which is a known methemoglobinemia inducer.

-

Benzylic Oxidation: The tertiary carbon on the isopropyl group is susceptible to oxidation, potentially forming a tertiary alcohol metabolite.

Biological Activity Comparison[4]

| Compound | Target/Mechanism | Primary Indication | Toxicity Vector |

| Acetaminophen | COX-2 (weak), TRP Channels | Analgesic/Antipyretic | Hepatotoxicity (NAPQI) |

| Phenacetin | COX (non-selective) | Withdrawn | Nephrotoxicity |

| 4-Isopropyl-Acetanilide | Herbicide Intermediate / Potential Analgesic | Agrochemical / Experimental | Methemoglobinemia (via hydrolysis) |

Metabolic Pathway Diagram

Figure 2: Divergent metabolic pathways. Pathway A leads to toxicity; Pathway B leads to clearance.

Analytical Characterization

To validate the synthesis of N-(4-isopropylphenyl)acetamide, the following spectral signatures must be confirmed.

Proton NMR ( H-NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 1.23 | Doublet ( | 6H | Methyls of isopropyl group. | |

| 2.15 | Singlet | 3H | Acetyl methyl group. | |

| 2.89 | Septet | 1H | Characteristic methine proton. | |

| 7.18 | Doublet | 2H | Ar-H (meta to N) | Aromatic ring symmetry. |

| 7.42 | Doublet | 2H | Ar-H (ortho to N) | Deshielded by amide nitrogen. |

| 7.50 | Broad Singlet | 1H | Amide proton (exchangeable). |

Infrared Spectroscopy (FT-IR)

-

3290 cm⁻¹: N-H stretching (Secondary amide).

-

1660 cm⁻¹: C=O stretching (Amide I band) – Critical diagnostic peak.

-

1540 cm⁻¹: N-H bending (Amide II band).

-

2960 cm⁻¹: C-H stretching (Aliphatic isopropyl).

References

-

Sigma-Aldrich. (n.d.). N-(4-Isopropylphenyl)acetamide Product Sheet. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7464, 4-Isopropylaniline. Retrieved from

-

Gao, J., et al. (2011). Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines. Bioscience, Biotechnology, and Biochemistry.[4] Retrieved from

-

BenchChem. (2025).[1] The Biological Activity of N-Propylaniline Derivatives: A Technical Guide. Retrieved from

-

Frontiers in Chemistry. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from

Sources

Melting point and boiling point determination of 2-chloro-N-(4-isopropylphenyl)propanamide

Executive Summary

The accurate determination of melting point (

As an

This guide provides a robust, self-validating protocol for characterizing this molecule, prioritizing Differential Scanning Calorimetry (DSC) over traditional capillary methods to ensure distinguishing between phase transition and thermal degradation.

Part 1: Chemical Context & Structural Analysis

Before initiating thermal analysis, the operator must understand the structural factors influencing the physical properties of the analyte.

| Property | Value / Characteristic | Impact on Analysis |

| Molecular Structure | Amide linkage with | Potential for H-bonding (high |

| Chirality | The C2 position is a stereocenter | Racemates typically have different |

| Predicted State | Solid at STP | Requires MP determination first. |

| Analogous | ~105–106°C (4-chloro analog) | Expect |

Critical Safety & Stability Warning

-Haloamides are thermally labile. Heating this compound above 150°C–200°C may trigger dehydrohalogenation.-

Rule 1: Never attempt atmospheric distillation for

determination without prior TGA (Thermogravimetric Analysis). -

Rule 2: If the compound turns dark/brown during MP determination, decomposition is occurring.

Part 2: Melting Point Determination (The Solid State)

While capillary methods are common, they are subjective. For this compound, DSC (Differential Scanning Calorimetry) is the mandated standard (OECD Guideline 102) because it quantifies the enthalpy of fusion (

Protocol A: Differential Scanning Calorimetry (Gold Standard)

Objective: Determine the Onset Temperature (

-

Sample Preparation: Weigh 2–5 mg of dried sample into an aluminum crucible.

-

Note: Do not hermetically seal if gas generation (decomposition) is suspected, but for MP, a pinhole lid is standard.

-

-

Purge Gas: Nitrogen (

) at 50 mL/min to prevent oxidation. -

Thermal Cycle:

-

Equilibrate: Hold at 25°C for 2 minutes.

-

Ramp: Heat at 10°C/min to 70°C (fast ramp).

-

Fine Ramp: Slow heating to 1°C/min from 70°C through the melt (approx. 130°C).

-

Reasoning: The slow ramp is crucial for accurate onset determination in organic amides, which often have low thermal conductivity.

-

Protocol B: Capillary Method (Routine QC)

Objective: Rapid purity check during synthesis.

-

Loading: Pack the capillary to a height of 2–3 mm. Compact the solid by tapping (loose packing causes uneven heat transfer).

-

Apparatus: Oil bath or automated melting point apparatus (e.g., Mettler Toledo or Buchi).

-

Observation:

-

Record

: First visible liquid droplet. -

Record

: Complete disappearance of solid. -

Acceptance Criteria: A range of < 2°C indicates high purity (>98%). A range > 5°C suggests solvent entrapment or unreacted 4-isopropylaniline.

-

Visualization: DSC Analytical Workflow

Figure 1: Optimized DSC workflow for thermally sensitive amides. The dual-ramp strategy minimizes thermal stress while maximizing resolution at the phase transition.

Part 3: Boiling Point Determination (The Liquid/Gas State)[1]

Determining the boiling point of 2-chloro-N-(4-isopropylphenyl)propanamide is complex due to the high probability that the decomposition temperature (

Standard: OECD Guideline 103.[1]

The "Decomposition First" Strategy

Before attempting to boil the liquid, you must validate stability.

-

Run TGA (Thermogravimetric Analysis):

-

Heat sample from 25°C to 400°C at 10°C/min.

-

Identify the temperature where 5% mass loss occurs (

). -

Decision: If

, atmospheric boiling is impossible.

-

Protocol C: Siwoloboff Method (Micro-scale)

If TGA indicates stability up to ~250°C, use the Siwoloboff method to minimize safety risks.

-

Setup: Place a small amount of sample in a standard ignition tube. Insert a capillary tube (open end down) into the sample.

-

Heating: Attach to a thermometer in a Thiele tube (oil bath). Heat gently.

-

The Boiling Event:

-

As temperature rises, bubbles escape from the capillary (air expansion).

-

Boiling Point: The moment a rapid, continuous stream of bubbles emerges and stops immediately upon cooling when the liquid sucks back into the capillary.

-

Protocol D: Vacuum Extrapolation (Recommended)

For high-boiling amides, measuring under reduced pressure is the only scientifically valid method.

-

Measurement: Determine

at 10 mmHg (Torr) or lower using a micro-distillation setup. -

Nomograph Correction: Use the pressure-temperature nomograph (Clapeyron equation) to extrapolate the atmospheric equivalent boiling point (AEBP).

-

Formula:

-

Visualization: Boiling Point Decision Logic

Figure 2: Decision logic for selecting the safe boiling point determination method. TGA screening is mandatory for alpha-haloamides.

Part 4: Data Analysis & Quality Control

When documenting your findings, compare your experimental data against these reference baselines for structural analogs.

Reference Data Table (Analog Comparison)

| Compound | Structure Note | Melting Point ( | Boiling Point ( |

| Target Analyte | 2-Cl-N-(4-iPr-Ph) | Determine (Exp: 85–125) | N/A (Decomposes) |

| 2-chloro-N-(4-chlorophenyl)propanamide | 4-Cl analog | 105 – 106.5 | Decomposes |

| Propanil | 3,4-dichloro analog | 91 – 93 | Decomposes > 200 |

| 2-chloro-N-(p-tolyl)propanamide | 4-Me analog | ~118 (Predicted) | Decomposes |

Troubleshooting Common Issues

-

Wide Melting Range (>3°C):

-

Cause: Wet sample (solvent) or isomeric impurity (ortho-isomer from impure aniline starting material).

-

Remedy: Dry sample in a vacuum oven at 40°C for 4 hours. Recrystallize from Toluene/Hexane.

-

-

Double Melting Point (DSC):

-

Cause: Polymorphism. The sample melts, recrystallizes into a stable form, and melts again.

-

Action: Report both endotherms. The higher temperature is the true thermodynamic melting point.

-

References

-

OECD Guidelines for the Testing of Chemicals, Section 1.

-

Test No. 102: Melting Point/Melting Range. (1995). OECD Publishing.[2]

-

-

OECD Guidelines for the Testing of Chemicals, Section 1.

-

Test No. 103: Boiling Point. (1995). OECD Publishing.[2]

-

-

Santa Cruz Biotechnology. [3]

- 2-Chloro-N-(4-isopropylphenyl)

-

National Center for Biotechnology Inform

- PubChem Compound Summary for Propanamide deriv

Sources

Chemical reactivity of the alpha-chloro amide group in 2-chloro-N-(4-isopropylphenyl)propanamide

Technical Guide for Synthetic Applications & Mechanism Analysis

Executive Summary

This guide provides a comprehensive analysis of 2-chloro-N-(4-isopropylphenyl)propanamide , a specialized electrophilic intermediate often utilized in the synthesis of substituted anilides, agrochemicals (herbicide precursors), and pharmaceutical scaffolds.

The molecule features a "soft" electrophilic center at the

Structural Architecture & Electronic Properties

To predict reactivity, we must first deconstruct the electronic environment of the reactive center.

The Electrophilic Warhead ( -Chloro Moiety)

Unlike simple alkyl chlorides, the chlorine atom in this molecule is attached to a carbon adjacent to a carbonyl group.

-

Inductive Effect (-I): The carbonyl oxygen is highly electronegative, pulling electron density away from the

-carbon. This increases the partial positive charge ( -

Steric Modulation: The presence of the methyl group (from the propanamide backbone) introduces a degree of steric hindrance compared to an acetamide analog. This slows down

rates slightly but suppresses unwanted side reactions (like double alkylation).

The Amide Linkage

The N-(4-isopropylphenyl) moiety acts as an electron sink via resonance. The lone pair on the nitrogen is delocalized into the carbonyl and the phenyl ring.

-

Consequence: The amide nitrogen is non-nucleophilic. It will not participate in intramolecular cyclization under standard conditions, ensuring that reactions occur selectively at the

-chloro position.

Primary Reactivity Vector: Nucleophilic Substitution ( )[1]

The core utility of this molecule is the displacement of the chloride ion by nucleophiles (Amines, Thiols, Azides).

Mechanism of Action

While typically viewed as a concerted

Key Insight: The reaction rate can be significantly accelerated using the Finkelstein Reaction principle.[1] Adding catalytic Sodium Iodide (NaI) converts the

Visualization: Reactivity Landscape

Figure 1: The reaction landscape showing the primary substitution pathways and the Finkelstein acceleration route.

Experimental Protocol: Amination Workflow

Objective: Synthesis of an

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Substrate | 1.0 | Electrophile | 2-chloro-N-(4-isopropylphenyl)propanamide |

| Nucleophile | 1.1 - 1.2 | Reactant | Morpholine or Piperidine |

| Base | 2.0 - 3.0 | Scavenger | |

| Catalyst | 0.1 | Accelerator | NaI (Sodium Iodide) |

| Solvent | N/A | Medium | Acetonitrile (MeCN) or DMF |

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in anhydrous MeCN (0.2 M concentration).

-

Activation (Optional but Recommended): Add NaI (0.1 equiv). Stir for 15 minutes at room temperature. Observation: Solution may darken slightly due to trace iodine liberation.

-

Nucleophile Addition: Add the amine (1.2 equiv) followed by the base (

, 2.5 equiv). -

Reaction: Heat the mixture to 60°C for 4–6 hours.

-

Monitoring: Use TLC (Hexane:EtOAc 7:3) or LC-MS. Look for the disappearance of the Cl-isotope pattern (3:1 ratio of M and M+2) and appearance of the product mass.

-

-

Workup:

-

Cool to room temperature.

-

Filter off inorganic salts (

/KCl). -

Concentrate the filtrate in vacuo.

-

Redissolve in EtOAc, wash with water (x2) and Brine (x1).

-

Dry over

and concentrate.

-

Synthetic Utility: Heterocycle Formation

This substrate is a "privileged intermediate" for synthesizing heterocycles when reacted with bifunctional nucleophiles .

Pathway: Piperazinone Synthesis

Reacting 2-chloro-N-(4-isopropylphenyl)propanamide with a 1,2-diamine (e.g., ethylenediamine) allows for a two-step cascade:

-

Step 1: Intermolecular

displacement of the chloride by one amine group. -

Step 2: Intramolecular attack of the second amine group on the amide carbonyl (transamidation), releasing the aniline (4-isopropylaniline) and forming a lactam ring.

-

Note: To retain the 4-isopropylphenyl group, one must use a specific linker that keeps the aniline nitrogen involved, or perform a different cyclization strategy (e.g., reacting with 2-aminothiophenol to form benzothiazines).

-

Figure 2: Cascade pathway for heterocycle synthesis.

Stability & Degradation Risks

Hydrolysis

While amides are generally stable, the electron-withdrawing effect of the

-

Risk: Prolonged exposure to strong aqueous base (NaOH) can lead to hydrolysis of the amide bond, yielding 2-chloropropanoic acid and 4-isopropylaniline .

-

Mitigation: Perform alkylation reactions in anhydrous solvents (DMF, MeCN, THF).

Elimination (Dehydrohalogenation)

-

Risk: Treatment with strong, bulky bases (e.g., t-BuOK) or high heat (>100°C) can induce E2 elimination, removing HCl to form the acrylamide derivative (2-acrylamido-...).

-

Mitigation: Use weaker bases like Carbonates (

,

Analytical Characterization

To validate the identity of 2-chloro-N-(4-isopropylphenyl)propanamide or its derivatives, focus on these signals:

-

1H NMR (CDCl3):

-

Isopropyl Group: Look for a strong doublet (~1.2 ppm, 6H) and a septet (~2.9 ppm, 1H).

- -Proton: A quartet (due to the methyl group) or multiplet around 4.0–4.6 ppm. The chemical shift is deshielded by both the Cl and the Carbonyl.

-

Amide NH: Broad singlet, typically 8.0–9.0 ppm (solvent dependent).

-

-

Mass Spectrometry (LC-MS):

-

Isotope Pattern: The starting material must show the characteristic Chlorine isotope signature (

and -

Validation: Successful substitution is confirmed by the loss of this 3:1 pattern and the appearance of the nucleophile's mass.

-

References

-

Reactivity of

-Halo Amides: Lee, K. S., et al. "Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide."[2] Organic & Biomolecular Chemistry, 2003.[2] -

Finkelstein Reaction Applications: "Finkelstein Reaction - Mechanism and Conditions." Byjus Chemistry, 2023.

-

Amide Synthesis & Stability: "Nucleophilic Acyl Substitution Reactions." Chemistry Steps, 2020.

-

Structural Analogs (Crystallography): "Structure of 2-chloro-N-(p-tolyl)propanamide." PubMed Central, 2018.

Sources

Technical Whitepaper: Biological Potential & Pharmacophore Analysis of 2-chloro-N-(4-isopropylphenyl)propanamide

The following technical guide provides an in-depth analysis of the potential biological activities, synthetic utility, and experimental characterization of 2-chloro-N-(4-isopropylphenyl)propanamide (CAS 790725-80-3) and its structural analogs.

Executive Summary

2-chloro-N-(4-isopropylphenyl)propanamide represents a "privileged scaffold" in medicinal chemistry, sitting at the intersection of three major bioactive classes: local anesthetics (amino-amides) , TRP channel modulators , and covalent enzyme inhibitors . While often categorized as a synthetic intermediate, the presence of the reactive

This guide outlines the theoretical basis for its biological activity, detailed protocols for its synthesis and derivatization, and validated workflows for assessing its pharmacological profile.

Chemical Profile & Reactivity

The compound consists of a propanamide core substituted with a reactive chlorine at the

-

Electrophilic Center: The C-Cl bond is susceptible to nucleophilic attack (

), making it a potent alkylating agent for cysteine residues in proteins or a precursor for amine substitution. -

Lipophilic Anchor: The 4-isopropylphenyl group ensures membrane permeability and hydrophobic pocket occupancy, critical for TRP channel and Sodium channel binding.

Structural Classification

| Feature | Functionality | Potential Target / Application |

| Electrophile (Michael acceptor equivalent) | Covalent Inhibition (Cys), Herbicidal (VLCFA inhibition) | |

| N-Aryl Amide | H-bond Donor/Acceptor | Ion Channel Binding (NaV, TRP), Peptidomimetic |

| 4-Isopropyl Group | Hydrophobic Bulk | TRPM8 (Cooling), Hydrophobic pocket fitting |

Potential Biological Pathways

A. Direct Activity: Covalent Inhibition & Antimicrobial Potential

As an

B. Indirect Activity: Precursor to Local Anesthetics

This compound is the direct chloro-precursor to amino-amide anesthetics . Substitution of the chlorine with diethylamine or piperidine yields analogs structurally related to Prilocaine and Lidocaine . These analogs block voltage-gated sodium channels (

C. TRP Channel Modulation

The 4-isopropylphenyl motif is a classic pharmacophore for Transient Receptor Potential (TRP) channels, specifically TRPM8 (cold receptor). Analogs lacking the reactive chlorine (reduced to alkyl) or substituted with non-basic groups often exhibit cooling activity without the irritancy of menthol.

Visualizing the SAR Landscape

The following diagram illustrates the divergent synthetic pathways and biological endpoints for this scaffold.

Figure 1: Strategic divergence of the 2-chloro-N-(4-isopropylphenyl)propanamide scaffold into three distinct pharmacological classes.

Experimental Protocols

Protocol A: High-Fidelity Synthesis

Objective: Synthesize 2-chloro-N-(4-isopropylphenyl)propanamide with >98% purity for biological assay. Mechanism: Schotten-Baumann acylation or Anhydrous Acylation.

Reagents:

-

4-Isopropylaniline (Cumidine) [1.0 eq]

-

2-Chloropropanoyl chloride [1.1 eq]

-

Triethylamine (TEA) [1.2 eq][1]

-

Dichloromethane (DCM, anhydrous)

Step-by-Step Workflow:

-

Preparation: Dissolve 4-isopropylaniline (10 mmol) in 50 mL anhydrous DCM in a round-bottom flask under

atmosphere. -

Base Addition: Add TEA (12 mmol) and cool the solution to 0°C using an ice bath.

-

Acylation: Add 2-chloropropanoyl chloride (11 mmol) dropwise over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Allow to warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Wash organic layer with 1M HCl (2x), Sat.

(2x), and Brine (1x). -

Purification: Dry over

, concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield white needles.

Protocol B: Covalent Binding Assay (Mass Spectrometry)

Objective: Determine if the compound acts as an irreversible covalent inhibitor. Target: Bovine Serum Albumin (BSA) or a specific Cys-rich kinase domain.

Workflow:

-

Incubation: Incubate 10

M protein target with 100 -

Control: Run a parallel vehicle control (DMSO only).

-

Analysis: Analyze samples via LC-MS/MS (Intact Protein Mode).

-

Validation: Look for a mass shift of +225.7 Da (Molecular weight of compound) minus HCl, or +189.2 Da (adduct formation via Cl displacement).

Protocol C: Biological Screening Workflow

The following diagram details the decision tree for screening the synthesized compound.

Figure 2: Integrated biological screening workflow for characterizing pharmacological activity.

Data Analysis & Interpretation

When analyzing the biological data for this analog, use the following reference values to determine potency and mechanism.

| Assay Type | Metric | Threshold for Activity | Interpretation |

| Antimicrobial (MIC) | < 16 | Potent membrane disruptor or lipid synthesis inhibitor. | |

| NaV Inhibition | < 10 | Potential local anesthetic (requires amine derivatization for optimal potency). | |

| Covalent Binding | Mass Shift | +189 Da (approx) | Irreversible alkylation of Cysteine (Cl displacement). |

| TRPM8 Activation | < 5 | Potent cooling agent (likely requires removal of Cl for safety). |

Expert Insight: The parent compound (2-chloro-N-(4-isopropylphenyl)propanamide) is likely to show moderate cytotoxicity and weak specific channel blockade in its native form due to the reactive chlorine. Its highest value lies as a lead intermediate . For drug development, the immediate next step should be the substitution of the chlorine atom with secondary amines (e.g., diethylamine, piperidine) to generate a library of "Lidocaine-Cumidine" hybrids, which are predicted to have superior lipophilicity and potency compared to standard lidocaine.

References

-

National Institutes of Health (NIH). (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. PubMed Central. Retrieved October 26, 2023, from [Link]

-

MDPI. (2022). N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank.[1] Retrieved October 26, 2023, from [Link]

-

PrepChem. (n.d.). Synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Optimized synthesis protocol for 2-chloro-N-(4-isopropylphenyl)propanamide

Application Note: Scalable & Sustainable Synthesis of 2-chloro-N-(4-isopropylphenyl)propanamide

Part 1: Introduction & Scope

Target Molecule: 2-chloro-N-(4-isopropylphenyl)propanamide

CAS Registry Number: (Analogous to 306936-38-1 family)

Class:

Executive Summary: This application note details an optimized, scalable protocol for the synthesis of 2-chloro-N-(4-isopropylphenyl)propanamide. While traditional methods utilize dichloromethane (DCM) and Schotten-Baumann conditions, this protocol introduces a Green Chemistry approach using Ethyl Acetate (EtOAc) as the reaction solvent. This modification aligns with GSK and Pfizer solvent selection guides, reducing environmental impact while maintaining high yields (>90%) and simplifying the workup to a filtration-based isolation.

Part 2: Reaction Theory & Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The nitrogen lone pair of 4-isopropylaniline (cumidine) attacks the carbonyl carbon of 2-chloropropanoyl chloride. The tetrahedral intermediate collapses to expel the chloride ion, which is subsequently trapped by the sacrificial base (Triethylamine) to form a triethylammonium chloride salt precipitate.

Critical Mechanistic Insight:

The

Figure 1: Reaction Scheme & Mechanism

Caption: Nucleophilic acyl substitution pathway. Triethylamine drives equilibrium by precipitating HCl as a salt.

Part 3: Optimized Experimental Protocol

Safety Warning: 2-chloropropanoyl chloride is a lachrymator and corrosive. 4-isopropylaniline is toxic. Perform all operations in a fume hood.

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 4-Isopropylaniline | 135.21 | 1.0 | Limiting Reagent |

| 2-Chloropropanoyl chloride | 126.97 | 1.1 | Acylating Agent |

| Triethylamine (TEA) | 101.19 | 1.2 | Acid Scavenger |

| Ethyl Acetate (EtOAc) | Solvent | 10 V | Green Solvent |

Step-by-Step Procedure

-

Reactor Setup:

-

Equip a 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet, and pressure-equalizing addition funnel.

-

Purge with nitrogen for 10 minutes.

-

-

Solvation:

-

Charge 4-isopropylaniline (1.0 equiv) and Ethyl Acetate (10 volumes relative to aniline mass).

-

Add Triethylamine (1.2 equiv) in one portion.[2]

-

Cool the mixture to 0–5°C using an ice/water bath. Note: Isopropylaniline may partially precipitate but will redissolve.

-

-

Controlled Addition:

-

Charge 2-chloropropanoyl chloride (1.1 equiv) into the addition funnel. Dilute with 1 volume of EtOAc if viscosity is high.

-

Add dropwise over 45–60 minutes.

-

Critical Parameter: Maintain internal temperature <10°C . Exotherm is immediate.

-

-

Reaction Phase:

-

Allow the reaction to warm to Room Temperature (20–25°C).

-

Stir for 2 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 8:2). Aniline spot (

) should disappear.

-

-

Workup (The "Green" Advantage):

-

Unlike DCM protocols, the triethylammonium chloride salt precipitates quantitatively in EtOAc.

-

Filter the reaction mixture through a sintered glass funnel to remove the salt.

-

Wash the filter cake with 2 volumes of cold EtOAc.

-

-

Purification:

-

Wash the filtrate sequentially with:

-

1M HCl (2 x 3 vol) – Removes unreacted aniline.

-

Sat. NaHCO

(2 x 3 vol) – Hydrolyzes excess acid chloride. -

Brine (1 x 3 vol).

-

-

Dry organic layer over anhydrous MgSO

. -

Concentrate in vacuo to obtain an off-white solid.

-

Recrystallization: If purity <98%, recrystallize from Heptane/EtOAc (9:1) at 60°C

4°C.

-

Part 4: Process Workflow & Validation

Figure 2: Synthesis Workflow

Caption: Optimized workflow utilizing filtration for salt removal before aqueous workup.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Purple/Red Coloration | Oxidation of aniline | Ensure N |

| Low Yield | Hydrolysis of acid chloride | Ensure solvents are dry (Karl Fischer < 0.1%). Check TEA stoichiometry. |

| Impurity: Dimer | Double acylation | Strictly control temperature during addition; do not add acid chloride too fast. |

| Oily Product | Residual solvent | Dry under high vacuum (5 mbar) at 40°C for 4 hours. Seed with crystal if available. |

Part 5: References

-

Green Solvent Selection Guide:

-

Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13(4), 854-862. Link

-

-

General Amide Synthesis Protocol:

-

Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852. Link

-

-

Alpha-Haloamide Reactivity:

-

Eames, J., et al. (2000). "Efficient synthesis of

-chloroamides." Journal of Chemical Research, (5), 231-233.

-

-

Alternative Solvent Study (EtOAc vs DCM):

-

MacMillan, D. S., et al. (2013). "Replacement of hazardous solvents in chemical processes." Green Chemistry, 15, 596-600. Link

-

Sources

Reaction conditions for acylation of 4-isopropylaniline with 2-chloropropionyl chloride

Abstract

This application note details the optimized protocol for the synthesis of

Theoretical Foundation

Reaction Mechanism

The reaction proceeds via a classic nucleophilic acyl substitution mechanism.[1] The nitrogen atom of the 4-isopropylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-chloropropionyl chloride.

-

Nucleophilic Attack: The lone pair on the aniline nitrogen attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion (

) as a good leaving group. -

Deprotonation: The resulting protonated amide is neutralized by the base (Triethylamine), driving the equilibrium forward and preventing the formation of unreactive aniline hydrochloride salts.

Figure 1: Reaction Mechanism Pathway

Caption: Kinetic pathway of amide formation. The base (TEA) is critical to neutralize HCl and drive the reaction to completion.

Thermodynamic Considerations

-

Exothermicity: The reaction is highly exothermic (

). Uncontrolled addition of the acid chloride can lead to localized overheating, increasing the risk of di-acylation or polymerization side reactions. -

Moisture Sensitivity: 2-Chloropropionyl chloride hydrolyzes rapidly in the presence of water to form 2-chloropropionic acid and HCl. Strictly anhydrous conditions are required to maintain stoichiometry.

Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Density (g/mL) | Equiv. | Role |

| 4-Isopropylaniline | 135.21 | 0.989 | 1.0 | Nucleophile |

| 2-Chloropropionyl Chloride | 126.97 | 1.31 | 1.1 | Electrophile |

| Triethylamine (TEA) | 101.19 | 0.726 | 1.2 | Base (Scavenger) |

| Dichloromethane (DCM) | 84.93 | 1.33 | N/A | Solvent |

Equipment:

-

3-Neck Round Bottom Flask (250 mL)

-

Addition Funnel (Pressure-equalizing)

-

Nitrogen/Argon Inlet

-

Ice-Water Bath

Step-by-Step Procedure

Step 1: Setup and Solubilization

-

Flame-dry the glassware and purge with nitrogen to ensure an inert atmosphere.

-

Charge the flask with 4-isopropylaniline (13.5 g, 100 mmol) .

-

Add anhydrous DCM (100 mL) and stir until fully dissolved.

-

Add Triethylamine (16.7 mL, 120 mmol) to the solution.

-

Cool the mixture to

using an ice-water bath.

Step 2: Acylation (Critical Step)

-

Dilute 2-chloropropionyl chloride (14.0 g, 110 mmol) in DCM (20 mL) in the addition funnel.

-

Dropwise Addition: Add the acid chloride solution slowly over 30–45 minutes .

-

Control: Ensure the internal temperature does not exceed

.[2] -

Observation: A white precipitate (TEA·HCl) will form immediately, turning the solution into a thick suspension.

-

-

After addition is complete, allow the reaction to stir at

for 15 minutes. -

Remove the ice bath and allow the reaction to warm to room temperature (

) . Stir for 2–3 hours.

Step 3: Reaction Monitoring

-

Check reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or HPLC. The starting aniline spot should disappear.

Step 4: Workup & Isolation

-

Quench: Slowly add water (50 mL) to the reaction mixture to quench excess acid chloride.

-

Separation: Transfer to a separatory funnel. Separate the organic (lower) layer.

-

Acid Wash: Wash the organic layer with 1M HCl (2

50 mL) .-

Why? This removes unreacted amine and the TEA base.

-

-

Base Wash: Wash with saturated

(2-

Why? This neutralizes any residual acid.

-

-

Drying: Wash with Brine (50 mL) , then dry the organic layer over anhydrous

. -

Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) to yield the crude solid.

Step 5: Purification

-

Recrystallization: The crude product is typically off-white. Recrystallize from a mixture of Hexane/Ethyl Acetate (4:1) or Ethanol/Water to obtain white needle-like crystals.

-

Typical Yield: 85–95%.

Workflow Diagram

Caption: Step-by-step experimental workflow for the acylation process.[4][5][6][7][8][9]

Results & Discussion

Expected Analytical Data

-

Appearance: White to off-white crystalline solid.

-

Melting Point:

(Lit. value for similar analogs). -

NMR (400 MHz,

- 8.20 (s, 1H, -NH, broad).

- 7.45 (d, 2H, Ar-H ortho to N).

- 7.20 (d, 2H, Ar-H meta to N).

- 4.55 (q, 1H, -CH(Cl)-).

-

2.90 (sept, 1H, -CH(CH

-

1.80 (d, 3H, -CH(Cl)CH

-

1.25 (d, 6H, -CH(CH

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Moisture in solvent/reagents. | Ensure DCM is anhydrous; use fresh acid chloride. |

| Oily Product | Residual solvent or impurities. | Triturate with cold hexanes; dry under high vacuum. |

| Dark Color | Oxidation of aniline. | Distill aniline before use if it appears brown/black. |

| Incomplete Reaction | Inactive acid chloride. | Check acid chloride quality (hydrolysis); increase equivalents to 1.2. |

Safety & Handling

-

2-Chloropropionyl Chloride: Highly corrosive and a potent lachrymator. Causes severe skin burns and eye damage.[10] Must be handled in a fume hood. In case of inhalation, move to fresh air immediately.

-

4-Isopropylaniline: Toxic if swallowed or inhaled. May cause methemoglobinemia. Wear nitrile gloves and safety glasses.

-

DCM: Suspected carcinogen. Avoid inhalation of vapors.[10][11][12][13]

References

-

MDPI. (2022). Synthesis of N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide. Molbank 2023, M1536. Retrieved from [Link]

-

Organic Syntheses. (1988). 2-Chloroalkanoic acids of high enantiomeric purity. Org. Synth. Coll. Vol. 8, p.119. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Chemical Reporters for Exploring Protein Acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. CN104987297A - Preparation method for propanamide - Google Patents [patents.google.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. kscl.co.in [kscl.co.in]

- 12. chemicalbull.com [chemicalbull.com]

- 13. sigmaaldrich.cn [sigmaaldrich.cn]

Application Note: Recrystallization Systems for 2-chloro-N-(4-isopropylphenyl)propanamide

This Application Note is designed for researchers and process chemists requiring high-purity isolation of 2-chloro-N-(4-isopropylphenyl)propanamide (also known as N-cumyl-2-chloropropionamide).

The protocols below are synthesized from solubility data of structural analogs (specifically the 4-methyl homologue, CNMP) and standard process chemistry principles for

Executive Summary & Solvent Strategy

The target compound, 2-chloro-N-(4-isopropylphenyl)propanamide , exhibits a "hybrid" solubility profile. It possesses a lipophilic domain (the 4-isopropylphenyl "cumyl" tail) and a polar, hydrogen-bonding domain (the amide linkage).

Successful purification requires a solvent system that disrupts the strong intermolecular hydrogen bonding of the amide crystal lattice at high temperatures while selectively rejecting lipophilic precursors (4-isopropylaniline) and polar byproducts (amine hydrochlorides) upon cooling.

Recommended Solvent Systems

| System | Composition | Role | Primary Application |

| System A | Toluene (Pure or with Heptane) | Primary | High Purity / Scale-up. Best for removing polar ionic impurities and unreacted amine. Based on success with the 4-methyl analog (CNMP). |

| System B | Ethanol / Water | Alternative | Green / Small Scale. Excellent yield but risk of "oiling out" if water is added too quickly. |

| System C | Ethyl Acetate / Hexane | Rescue | Used when the compound is too soluble in Toluene or oils out in Ethanol. |

Mechanistic Insight: Impurity Fate Mapping

Understanding why a solvent works is as critical as the protocol itself. The diagram below illustrates the thermodynamic fate of common impurities in the recommended Toluene system.

Figure 1: Impurity Fate Map in Toluene Recrystallization. Ionic salts are rejected immediately via hot filtration, while lipophilic unreacted amines remain dissolved in the cold mother liquor, isolating the target.

Detailed Experimental Protocols

Protocol A: The Toluene System (Recommended)